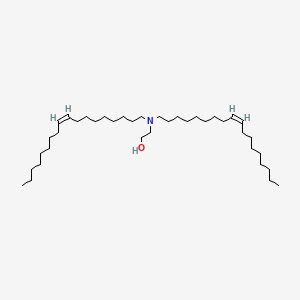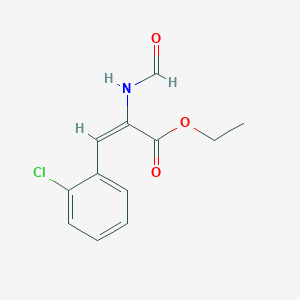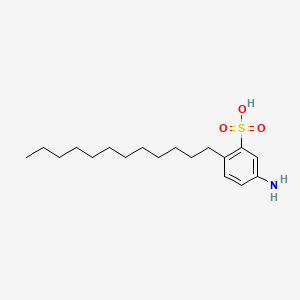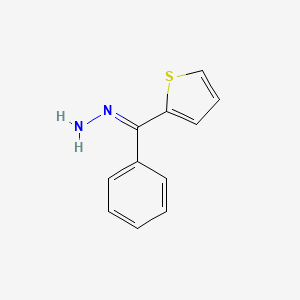
1-(8-Nitro-1-pyrenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Nitro-1-pyrenyl)-ethanone is an organic compound characterized by the presence of a nitro group attached to a pyrene ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-1-pyrenyl)-ethanone typically involves nitration of pyrene followed by acetylation. The nitration process introduces a nitro group to the pyrene ring, which is then followed by the introduction of an ethanone group through acetylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution occurs at the correct position on the pyrene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Nitro-1-pyrenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(8-Amino-1-pyrenyl)-ethanone.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(8-Nitro-1-pyrenyl)-ethanone has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 1-(8-Nitro-1-pyrenyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The pyrene ring can intercalate with DNA, affecting gene expression and cellular function. The ethanone group can form covalent bonds with nucleophilic sites on proteins, altering their activity.
Comparación Con Compuestos Similares
1-(8-Nitro-1-pyrenyl)-ethanone can be compared with other nitro-substituted pyrene derivatives, such as:
- N-(8-Nitro-1-pyrenyl)acetamide
- 2-(8-Nitro-1-pyrenyl)-O6-benzyl-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyguanosine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, pyrene ring, and ethanone group makes it a versatile compound for various applications.
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in advancing scientific knowledge and developing new technologies.
Propiedades
Número CAS |
32832-28-3 |
|---|---|
Fórmula molecular |
C18H11NO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-(8-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)13-6-4-11-2-3-12-5-9-16(19(21)22)15-8-7-14(13)17(11)18(12)15/h2-9H,1H3 |
Clave InChI |
COQZKYOQTHYKMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



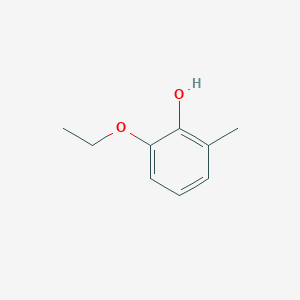


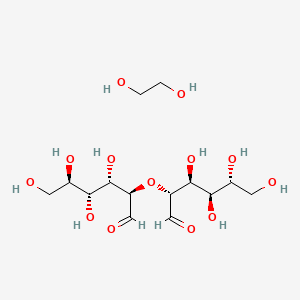
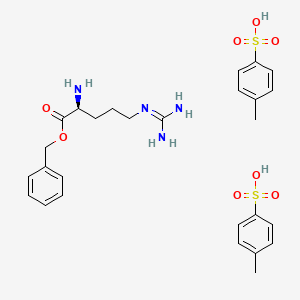
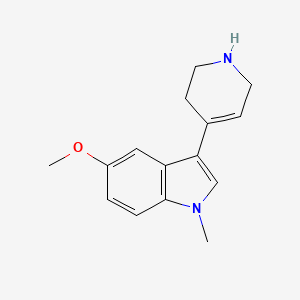
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

